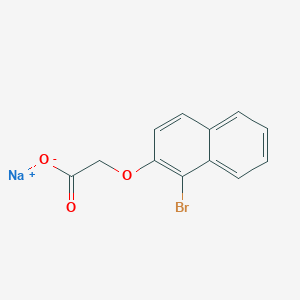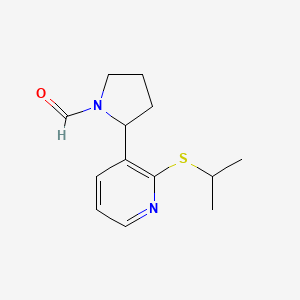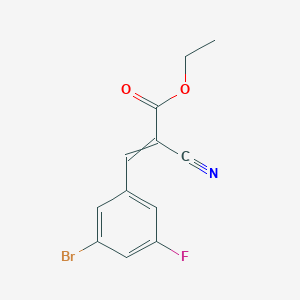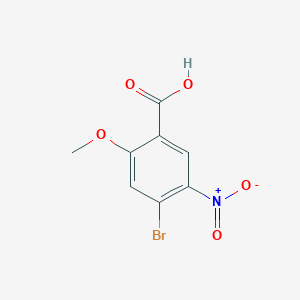
Sodium 2-((1-bromonaphthalen-2-yl)oxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C12H8BrNaO3 and a molecular weight of 303.08 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate typically involves the reaction of 1-bromonaphthalene with sodium acetate in the presence of a suitable solvent. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Solvents: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Techniques such as recrystallization or chromatography may be employed to purify the final product.
化学反应分析
Types of Reactions
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives.
Common Reagents and Conditions
Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Oxidation Products: Carboxylic acids or other oxidized forms of the compound.
Reduction Products: Naphthalene derivatives with reduced bromine content.
科学研究应用
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor-mediated signaling pathways.
Affect Cellular Processes: Influencing processes such as cell proliferation, apoptosis, or differentiation.
相似化合物的比较
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate can be compared with other similar compounds, such as:
Sodium 2-[(1-chloronaphthalen-2-yl)oxy]acetate: Similar structure but with a chlorine atom instead of bromine.
Sodium 2-[(1-fluoronaphthalen-2-yl)oxy]acetate: Contains a fluorine atom, leading to different reactivity and properties.
Sodium 2-[(1-iodonaphthalen-2-yl)oxy]acetate: Iodine substitution results in unique chemical behavior.
属性
分子式 |
C12H8BrNaO3 |
|---|---|
分子量 |
303.08 g/mol |
IUPAC 名称 |
sodium;2-(1-bromonaphthalen-2-yl)oxyacetate |
InChI |
InChI=1S/C12H9BrO3.Na/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15;/h1-6H,7H2,(H,14,15);/q;+1/p-1 |
InChI 键 |
XOASFVDTJPWOLH-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11822076.png)


![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)


![2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11822105.png)


